Chlorfortunone A

TGF-β Signaling Cancer Metastasis Natural Product Chemistry

Chlorfortunone A is a novel sesquiterpenoid dimer isolated from the roots of Chloranthus fortunei. It is characterized by an unprecedented 3/5/6/6/6/5 hexacyclic system featuring a dispiro[4,2,5,2]pentadecane-6,10,14-trien moiety, a structural hallmark not found in other known natural products.

Molecular Formula C31H38O5
Molecular Weight 490.6 g/mol
Cat. No. B12406945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorfortunone A
Molecular FormulaC31H38O5
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCC1C(=O)CC(C12C=CC3(CCC4=C5C3C(=C(C)C(=O)OC)C(=O)C(C5(C6C4C6)C)O)C=C2)C(C)C
InChIInChI=1S/C31H38O5/c1-15(2)20-14-22(32)17(4)31(20)11-9-30(10-12-31)8-7-18-19-13-21(19)29(5)24(18)25(30)23(26(33)27(29)34)16(3)28(35)36-6/h9-12,15,17,19-21,25,27,34H,7-8,13-14H2,1-6H3/b23-16-/t17-,19-,20-,21-,25+,27+,29+,30?,31?/m1/s1
InChIKeySQKKYSFDJVWZNM-QKWSIVQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorfortunone A: Sourcing a Unique Sesquiterpenoid Dimer TGF-β Inhibitor


Chlorfortunone A is a novel sesquiterpenoid dimer isolated from the roots of Chloranthus fortunei [1]. It is characterized by an unprecedented 3/5/6/6/6/5 hexacyclic system featuring a dispiro[4,2,5,2]pentadecane-6,10,14-trien moiety, a structural hallmark not found in other known natural products [2]. Its primary reported bioactivity is the inhibition of transforming growth factor-beta (TGF-β) signaling, a key pathway in fibrosis and cancer metastasis [1][2].

Why Chlorfortunone A Cannot Be Replaced by In-Class Sesquiterpenoid Dimers


A direct substitution of Chlorfortunone A with a structurally similar sesquiterpenoid dimer is not scientifically justifiable due to the high specificity of its bioactivity. Within the genus Chloranthus, the presence of a TGF-β inhibitory effect is not a class-wide property. For instance, fortunoids A-C from the same plant species, C. fortunei, exhibit antimalarial activity rather than TGF-β inhibition [1], and more recent anti-inflammatory dimers from this species act via different pathways like NLRP3 [2]. This demonstrates that minor structural variations among these dimers lead to distinct biological targets. Therefore, selecting Chlorfortunone A is a targeted choice based on its specific, validated activity profile, which cannot be assumed for other compounds in its broad chemical class [3].

Procurement Evidence: Quantifying Chlorfortunone A's Differential Activity


Activity Discrimination: Chlorfortunone A vs. its Co-Isolated Analog Chlorfortunone B

In a head-to-head assay, only Chlorfortunone A (Compound 1) demonstrated TGF-β inhibitory activity, while its co-isolated analog Chlorfortunone B (Compound 2) was inactive [1]. This stark difference in bioactivity highlights the functional consequence of their structural divergence, where the oxidation state at C-3′ in Chlorfortunone A is proposed to be critical for activity [1].

TGF-β Signaling Cancer Metastasis Natural Product Chemistry

Concentration-Dependent Inhibition of TGF-β Signaling in MDA-MB-231 Cells

Chlorfortunone A exhibits a concentration-dependent inhibition of the canonical TGF-β/Smad signaling pathway. Specifically, treatment with 10-40 μM of Chlorfortunone A for 4 hours significantly downregulated TGF-β-induced Smad2 phosphorylation in MDA-MB-231 cells without affecting total Smad2/3 protein levels [1]. Furthermore, a 48-hour treatment at 25 μM significantly reduced the expression of vimentin, an established marker of epithelial-mesenchymal transition (EMT) [1].

TGF-β Inhibitor Smad2 Phosphorylation EMT

Class-Level Differentiation: Unique Scaffold vs. Other Lindenane Dimers

Chlorfortunone A possesses an unprecedented 3/5/6/6/6/5 hexacyclic system with a unique dispiro[4,2,5,2]pentadecane-6,10,14-trien moiety, representing the first example of a sesquiterpenoid dimer formed by the fusion of lindenane- and acrane-type monomers [1]. In contrast, the vast majority of sesquiterpenoid dimers from Chloranthus species are lindenane-lindenane or lindenane-eudesmane type dimers [2]. This structural uniqueness distinguishes it from the broader class of lindenane dimers, which have been associated with diverse activities such as anti-inflammation and cytotoxicity, but rarely with this specific TGF-β mechanism.

Sesquiterpenoid Dimer Dispiro Moiety Chemical Scaffold

Validated Application Scenarios for Procuring Chlorfortunone A


Investigating TGF-β-Dependent Epithelial-Mesenchymal Transition (EMT) in Oncology

Chlorfortunone A is a qualified tool compound for studying the role of TGF-β signaling in cancer metastasis. Its demonstrated ability to downregulate the EMT marker vimentin at 25 μM in MDA-MB-231 cells provides a specific biochemical readout for this pathway [1]. Researchers can confidently use this compound to probe the TGF-β/Smad2 axis in cell migration and invasion assays, where a selective inhibitor of this pathway is required [1].

Evaluating Anti-Fibrotic Effects in Renal Disease Models

Procurement of Chlorfortunone A is supported by in vivo evidence of its efficacy in a diabetic nephropathy mouse model. A study demonstrated that treatment with Chlorfortunone A (ChlA) significantly reduced key pathological markers, including urinary albumin-to-creatinine ratio (UACR) and renal fibrosis as assessed by Masson's trichrome staining and collagen I/α-SMA protein expression [2]. This provides a validated context for its use in preclinical research focused on renal fibrosis and diabetic complications [2].

Structural Derivatization and Medicinal Chemistry Campaigns

Given its unprecedented dispiro[4,2,5,2]pentadecane-6,10,14-trien core, Chlorfortunone A serves as a privileged scaffold for medicinal chemistry programs [3]. Industrial or academic groups focused on developing novel TGF-β inhibitors can use Chlorfortunone A as a starting point for semi-synthetic modifications to explore structure-activity relationships (SAR), improve potency, or optimize pharmacokinetic properties, targeting a chemical space that is not accessible via other natural product classes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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